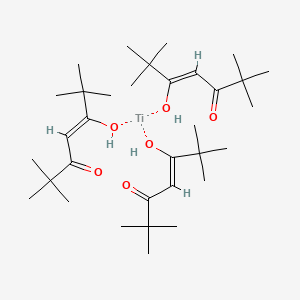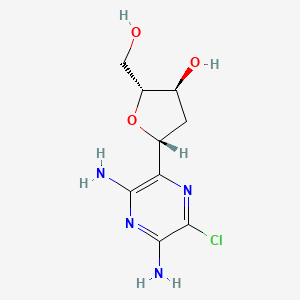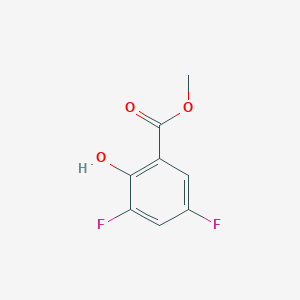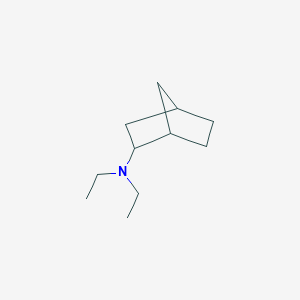![molecular formula C17H16N4 B1143102 4-[1-Cyano-3-(diethyliminio)-1-propenyl]phenyldicyanomethanide CAS No. 174280-29-6](/img/structure/B1143102.png)
4-[1-Cyano-3-(diethyliminio)-1-propenyl]phenyldicyanomethanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexane-1-carbohydrazide
Synthesis Analysis
Synthesis of related compounds often involves multi-step reactions starting from basic cyclohexanone derivatives, as seen in the synthesis of methyl-2,4-bis(cyclohexane)dispiro-1,2,3,4,4a,5,6,7-octahydro-(1H,3H)-quinazoline-8-carbodithioate from cyclohexanone and carbon disulfide, characterized by spectroscopic methods (Contreras et al., 2001).
Aplicaciones Científicas De Investigación
Structural Studies and Non-Linear Optical Materials
The crystal structure of a series of organic compounds, including "4-[1-Cyano-3-(diethyliminio)-1-propenyl]phenyldicyanomethanide," was determined through X-ray crystallography. These compounds exhibited quinoidal characteristics and predominantly zwitterionic ground state character, suggesting high dipole moments and negative solvatochromism. This structural insight underlines their potential in non-linear optical material applications due to their significant dipole moments and solvatochromic behavior Cole et al., 1997.
Photoluminescent Materials
Another application area is in photoluminescent materials, where cyano-substituted oligo(p-phenylene vinylene) derivatives, related to the core structure of "4-[1-Cyano-3-(diethyliminio)-1-propenyl]phenyldicyanomethanide," were used as built-in deformation sensors in thermoplastic polyurethanes (TPUs). These compounds could reversibly change their photoluminescence color upon applied strain, indicating their utility in developing self-assessing elastomers Crenshaw & Weder, 2006.
Electropolymerization and Conductive Films
The electropolymerization of derivatives structurally related to "4-[1-Cyano-3-(diethyliminio)-1-propenyl]phenyldicyanomethanide" has been studied for the synthesis of conductive films. These studies have revealed that such compounds can form polyviologen films through electropolymerization, which exhibit electrochromic properties, changing color upon electrochemical redox reactions. This property is crucial for the development of smart coatings and electrochromic devices Saika et al., 1993.
Anticancer Agents
A related area of research has focused on compounds with structural motifs similar to "4-[1-Cyano-3-(diethyliminio)-1-propenyl]phenyldicyanomethanide" for potential applications as cytotoxic and anticancer agents. These studies have synthesized derivatives and evaluated their cytotoxicity toward various cancer cell lines, suggesting the potential of these compounds in cancer therapy Dimmock et al., 1998.
Propiedades
IUPAC Name |
2-[4-[1-cyano-3-(diethylamino)prop-2-enylidene]cyclohexa-2,5-dien-1-ylidene]propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4/c1-3-21(4-2)10-9-16(11-18)14-5-7-15(8-6-14)17(12-19)13-20/h5-10H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURNBIJGNBABLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C=CC(=C1C=CC(=C(C#N)C#N)C=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-Cyano-3-(diethyliminio)-1-propenyl]phenyldicyanomethanide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

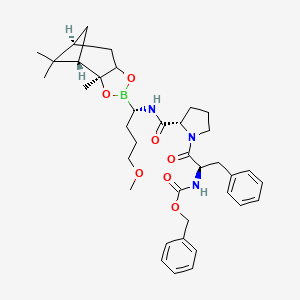
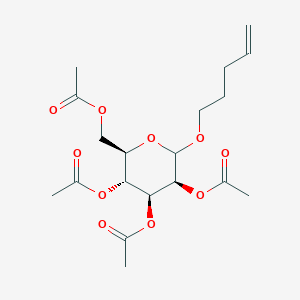

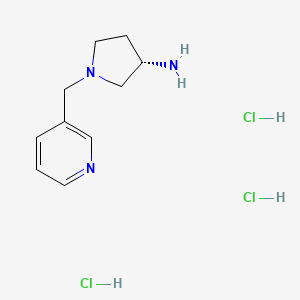
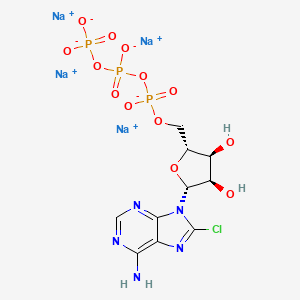
![3-[2-(4-Tert-butylphenoxy)-5-nitrophenyl]prop-2-enoic acid](/img/structure/B1143030.png)
